N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-8(2)16-11-10-7-15-19(6-5-14-9(3)20)12(10)18-13(17-11)21-4/h7-8H,5-6H2,1-4H3,(H,14,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNWYNVHWUJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved via condensation reactions of 3-aminopyrazole with cyanoacetamide under acidic conditions.
Functionalization: Introducing the isopropylamino group can be done via nucleophilic substitution reactions.
Thioether formation: Methylthiolation is achieved using reagents like methyl iodide in the presence of a base.
N-alkylation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for high yield and purity is crucial. The processes might include:
Large-scale reactors: for condensation and substitution reactions.
Continuous flow chemistry: to maintain controlled reaction environments and enhance efficiency.
Purification techniques: like crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various reactions, including:
Oxidation: Oxidizing agents such as hydrogen peroxide can convert the methylthio group to sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Substitution: The isopropylamino group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminium hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides, in the presence of base catalysts.
Major Products
Sulfoxides and sulfones: from oxidation.
Primary amines: from reduction.
Various derivatives: from substitution reactions.
Scientific Research Applications
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has applications in:
Chemistry: Used as a building block for synthesizing complex molecules due to its versatile functional groups.
Biology: Potential use in developing novel bioactive compounds, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in materials science for creating new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound that has gained attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Molecular Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H26N6O3S
- Molecular Weight : 430.5 g/mol
- Purity : Typically 95% .
This compound features a pyrazolo[3,4-d]pyrimidine moiety, which is structurally similar to methotrexate, a well-known anti-cancer agent. Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 7.2 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 6.8 | Inhibition of DHFR |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in steroid metabolism. It has shown promising results in inhibiting the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in regulating glucocorticoid levels.
Table 2: Inhibition of 11β-HSD Activity
| Compound | % Inhibition at 10 µM | Selectivity for 11β-HSD1 vs 11β-HSD2 |
|---|---|---|
| N-(2-(4-(isopropylamino)... | 54.53% | Higher selectivity for 11β-HSD1 |
Case Studies and Research Findings
A study published in Pharmaceutical Research highlighted the compound's potential as a therapeutic agent in colorectal cancer models. The research demonstrated that inhibition of 11β-HSD2 led to enhanced antiproliferative effects when combined with glucocorticoids, suggesting a synergistic effect that could be exploited for therapeutic purposes .
Another investigation focused on the compound's ability to modulate immune responses through Natural Killer (NK) cell activation. The findings indicated that compounds structurally related to this compound could enhance NK cell activity, thereby improving anti-tumor immunity .
Q & A
Q. What are the key functional groups and structural features of the compound, and how do they influence its chemical reactivity?
The compound contains a pyrazolo[3,4-d]pyrimidine core, an isopropylamino group at position 4, a methylthio group at position 6, and an acetamide side chain. The pyrimidine ring enables π-π stacking with biological targets, while the methylthio group enhances lipophilicity and potential thiol-mediated interactions. The isopropylamino group contributes to hydrogen bonding and steric effects, which may influence binding selectivity .
Q. What standard spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Use 1H/13C NMR to confirm substituent positions and purity, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and HPLC (>95% purity threshold) to assess impurities. For the methylthio group, IR spectroscopy can identify C-S stretching vibrations (~600–700 cm⁻¹). Cross-validate NMR shifts with density functional theory (DFT) calculations to resolve ambiguities in complex splitting patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the multi-step synthesis of this compound?
Implement a central composite design to screen critical variables:
- Factors : Reaction temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
- Responses : Yield, purity, and reaction time. Use ANOVA to identify interactions (e.g., high temperature with polar solvents may degrade intermediates). Evidence from similar pyrazolo-pyrimidine syntheses shows optimal yields at 90°C in DMF with 10 mol% K₂CO₃ .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies often arise from poor pharmacokinetics (e.g., metabolic instability or low solubility). Conduct:
- Microsomal stability assays to identify metabolic hotspots (e.g., methylthio oxidation).
- Solubility-enhanced formulations (e.g., cyclodextrin complexes) for in vivo studies. Compare results with structural analogs (e.g., replacing methylthio with sulfoxide) to isolate liability .
Q. How can computational modeling predict the compound's interactions with biological targets, and what validation methods are necessary?
Perform molecular docking (AutoDock Vina) against kinase domains (e.g., JAK2 or EGFR) using the pyrazolo-pyrimidine core as an ATP-binding mimic. Validate with:
- Molecular Dynamics (MD) simulations (100 ns) to assess binding stability.
- Surface Plasmon Resonance (SPR) for kinetic binding constants (KD). Cross-reference with cryo-EM data if available .
Q. What are the critical considerations when designing a structure-activity relationship (SAR) study for analogs of this compound?
Prioritize modifications at the isopropylamino (steric bulk) and methylthio (electronic effects) positions. Use a fragment-based approach :
- Replace isopropyl with cyclopropyl to test steric tolerance.
- Substitute methylthio with sulfonamide for polarity modulation. Validate using kinase inhibition assays (IC50) and cytotoxicity profiling (CC50 in HEK293 cells) .
Q. How can solubility and stability challenges in aqueous solutions be addressed during biological assays?
Q. What are the best practices for scaling up the synthesis from lab to pilot scale without compromising yield?
- Heat transfer : Use jacketed reactors to maintain uniform temperature during exothermic steps (e.g., acylation).
- Catalyst recycling : Immobilize K₂CO₃ on silica gel for reuse.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation. Pilot studies on similar compounds achieved 85% yield at 500 g scale with these adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
